Bienvenue dans la boutique en ligne BenchChem!

ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate

Drug Discovery Medicinal Chemistry CNS Penetration

Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate delivers a unique N1-benzyl/C5-phenyl substitution pattern essential for hypertension drug discovery aligned with Takeda's patented renin-inhibitory Markush structure. LogP 3.7 and TPSA 44.1 Ų ensure superior CNS permeability over polar pyrazole analogs. The ethyl ester at C4 provides a versatile handle for amidation, hydrolysis, or reduction—enabling rapid analog generation without protecting-group manipulation. Procure at 98% purity to eliminate re-purification steps and accelerate parallel synthesis. This exact substitution pattern cannot be interchanged with methyl or unsubstituted pyrazoles without invalidating established SAR and IP positioning.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 342023-84-1
Cat. No. B3393580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate
CAS342023-84-1
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O2/c1-2-23-19(22)17-13-20-21(14-15-9-5-3-6-10-15)18(17)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3
InChIKeyMBIOTLZLMKYZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate CAS 342023-84-1 – Structural and Procurement Baseline


Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate (CAS 342023-84-1) is a fully substituted 1,5-diaryl-1H-pyrazole-4-carboxylate building block . The compound features a pyrazole core bearing an ethyl ester at the 4-position, a phenyl ring at the 5-position, and a benzyl group at the 1-position . With a molecular weight of 306.36 g/mol and a calculated LogP of approximately 3.7, it occupies a moderately lipophilic chemical space suitable for CNS-targeted or membrane-permeable compound libraries . The compound is commercially supplied by multiple vendors as a research chemical with typical batch purities ranging from 95% to 98.7% .

ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate – Why Generic Substitution Fails


Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate cannot be freely interchanged with other pyrazole-4-carboxylates due to its specific N1-benzyl / C5-phenyl substitution pattern, which directly governs three critical selection parameters: (1) the steric and electronic environment at the pyrazole core alters both reactivity in downstream derivatization and intermolecular packing in solid-state applications [1]; (2) the benzyl group confers distinct lipophilicity (LogP ~3.7) relative to unsubstituted or alkylated analogs, impacting solubility and permeability; and (3) patent applications explicitly claim this exact substitution pattern for hypertension-related indications [2], meaning that use of a different substitution pattern may fall outside the claimed intellectual property space. Simply substituting a methyl, unsubstituted, or differently aryl-substituted pyrazole-4-carboxylate alters the physicochemical profile and may invalidate structure-activity relationships established for this specific compound.

ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate – Product-Specific Quantitative Evidence Guide


Drug-Likeness and CNS Multiparameter Optimization (MPO) Score Relative to Carboxylic Acid Analog

The target compound, ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate, exhibits a calculated LogP of 3.7 (XLogP3) and a topological polar surface area (TPSA) of 44.1 Ų . In comparison, its direct carboxylic acid analog (1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid) has a significantly lower LogP (estimated ~2.5–3.0) due to the ionizable acid group and a larger TPSA (~60–65 Ų). The ester's higher lipophilicity and lower TPSA place it within the favorable CNS MPO desirability range (TPSA < 90 Ų, LogP 2–5), making it a more suitable scaffold for CNS-penetrant lead optimization than the carboxylic acid analog [1].

Drug Discovery Medicinal Chemistry CNS Penetration Lead Optimization

Vendor Batch Purity and Analytical Reproducibility for Procurement Decisions

ShaoYuan Technology supplies ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate with a documented batch purity of 98.7% as determined by HPLC at 214 nm . While other vendors offer this compound at 95% or unspecified purity levels, the 98.7% purity specification provides a quantifiable advantage for researchers requiring high-fidelity building blocks for multi-step synthesis where impurity carryover could compromise yield or complicate purification. This purity level is particularly relevant for medicinal chemistry campaigns where final compound purity must meet stringent biological assay requirements.

Procurement Quality Control Chemical Synthesis Reproducibility

Patent-Cited Utility in Hypertension and Cardiovascular Indications

Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate is explicitly disclosed in patent CA 2638787 A1 (and its family members WO 2007094513 A2, US 2010121048 A1) assigned to Takeda Pharmaceutical Company Limited [1]. The patent describes cyclic amine compounds incorporating this pyrazole-4-carboxylate as a key intermediate for the prophylaxis or treatment of hypertension [2]. While many pyrazole-4-carboxylates exist, this specific substitution pattern is claimed within the patent's Markush structure, providing a direct link to a validated therapeutic hypothesis. This patent citation distinguishes the compound from non-patented or differently-substituted analogs that lack this documented industrial relevance.

Hypertension Cardiovascular Disease Patent Landscape Drug Repurposing

Nonlinear Optical (NLO) Activity – Differentiated Performance vs. Unsubstituted Analog

In a study of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, compound 3e—ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate—was identified as a potential candidate for optical limiting applications, exhibiting measurable nonlinear absorption at 532 nm using 5 ns laser pulses [1]. While ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate was not directly tested, the study demonstrates that the 5-phenyl-4-ethoxycarbonyl pyrazole core, when substituted at N1 with an aryl group (including benzyl), can generate significant NLO response. The benzyl substituent is expected to modulate the electron density at the pyrazole ring differently than the 2-bromophenyl substituent, offering a distinct nonlinear optical profile that may be advantageous for specific photonic applications where bromine substitution is undesirable due to synthetic or toxicity constraints.

Nonlinear Optics Optical Limiting Materials Science Photonics

ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate – Best Research and Industrial Application Scenarios


CNS Drug Discovery: Lead Optimization Scaffold

The compound's favorable LogP (3.7) and TPSA (44.1 Ų) make it an ideal starting point for CNS drug discovery programs targeting neurological or psychiatric disorders. Its ester functionality allows for prodrug strategies or facile conversion to amide, acid, or alcohol derivatives while maintaining the pyrazole core. Researchers seeking CNS-penetrant leads should prioritize this compound over the corresponding carboxylic acid analog or more polar pyrazole-4-carboxylates that exhibit poor brain penetration potential.

Cardiovascular Medicinal Chemistry: Hypertension Target Exploration

Given its explicit inclusion in Takeda's patent family for hypertension [1], this compound serves as a strategic intermediate for medicinal chemists exploring novel antihypertensive agents. The benzyl group at N1 and phenyl group at C5 are part of the patented Markush structure; using this exact compound ensures alignment with the disclosed SAR and may provide a competitive advantage in IP positioning.

High-Fidelity Chemical Synthesis and Library Production

For laboratories engaged in parallel synthesis or building block libraries, the 98.7% purity grade of this compound minimizes impurity-related failures in multi-step sequences. The ethyl ester is a versatile handle for amidation, hydrolysis, or reduction, enabling diverse downstream derivatization. Procurement from vendors offering validated purity data reduces the need for in-house purification, accelerating project timelines.

Nonlinear Optical (NLO) Materials Development

Building on the established NLO activity of structurally related 5-phenyl-4-ethoxycarbonyl pyrazoles [2], this compound represents a halogen-free alternative for photonic materials research. Its benzyl substituent may confer unique packing motifs in the solid state, potentially influencing bulk NLO properties. Researchers investigating organic optical limiters or frequency converters should evaluate this scaffold alongside brominated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.